benzyl 2-amino-2-(azetidin-3-yl)acetate;hydrochloride
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Overview
Description
Benzyl 2-amino-2-(azetidin-3-yl)acetate;hydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-amino-2-(azetidin-3-yl)acetate;hydrochloride typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Esterification: The ester group is introduced through esterification reactions involving appropriate carboxylic acids and alcohols.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-amino-2-(azetidin-3-yl)acetate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl 2-amino-2-(azetidin-3-yl)acetate;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl 2-amino-2-(azetidin-3-yl)acetate;hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A natural product found in certain plants, known for its biological activity.
Azetidine-3-carboxylic acid: An analogue of β-proline, used in peptide synthesis.
(Azetidin-2-yl)acetic acid: An analogue of homoproline, evaluated for its potency as a GABA-uptake inhibitor.
Uniqueness
Benzyl 2-amino-2-(azetidin-3-yl)acetate;hydrochloride is unique due to its specific structure, which combines the azetidine ring with an amino and ester group, making it a versatile intermediate for various chemical reactions and applications.
Properties
Molecular Formula |
C12H17ClN2O2 |
---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
benzyl 2-amino-2-(azetidin-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-11(10-6-14-7-10)12(15)16-8-9-4-2-1-3-5-9;/h1-5,10-11,14H,6-8,13H2;1H |
InChI Key |
HGJRGRJNJZDOKB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(C(=O)OCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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